molecular formula C8H8F3NO2 B1436350 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol CAS No. 1700092-90-5

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol

Cat. No. B1436350
M. Wt: 207.15 g/mol
InChI Key: PHXRXVPZRZDEAK-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1700092-90-5 . It has a molecular weight of 207.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Novel Trifluoromethylated Compounds : A study by Zanatta et al. (2001) focused on synthesizing novel trifluoromethylated β-acetal-diols, including methoxy derivatives, and their application in the synthesis of pyrrolidin-2-one compounds, demonstrating the synthetic potential of these materials (Zanatta et al., 2001).

  • Co-crystal Synthesis : Percino et al. (2007) reported the synthesis and characterization of a co-crystal involving a methoxy pyridine compound, highlighting the importance of understanding the behavior of such compounds in solvent-free reactions (Percino et al., 2007).

Chemical Reactions and Mechanisms

  • Hydrogen-Atom Transfer Oxidation : Khenkin et al. (2017) explored the oxidation of carbon-hydrogen bonds using an iron(II) triflate complex, providing insights into the mechanisms of oxidation reactions involving trifluoro compounds (Khenkin et al., 2017).

  • Hypervalent Complex Formation : Nakash et al. (2005) studied the formation of hypervalent complexes with trifluorosilanes and pyridine derivatives, which is significant for understanding intermolecular interactions in supramolecular chemistry (Nakash et al., 2005).

Applications in Synthesis and Catalysis

  • Chemoenzymatic Synthesis : González-Martínez et al. (2019) reported the chemoenzymatic synthesis of a precursor to Odanacatib using stereocomplementary alcohol dehydrogenases, demonstrating the application of trifluoroethanone compounds in medicinal chemistry (González-Martínez et al., 2019).

Photophysical Properties

  • Fluoropolymers for Lithography : Bae et al. (2002) explored the transparency of fluoropolymers at specific wavelengths, showing the potential of trifluoroethanol derivatives in photoresist platforms for lithography (Bae et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXRXVPZRZDEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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